

# An In-depth Technical Guide to Dimethyl Allylphosphonate (CAS 757-54-0)

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## Compound of Interest

Compound Name: *Dimethyl allylphosphonate*

Cat. No.: *B1585036*

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## Introduction

**Dimethyl allylphosphonate** (DMAP), identified by CAS number 757-54-0, is an organophosphorus compound with significant applications in polymer chemistry and materials science.<sup>[1]</sup> Its utility primarily stems from its function as a reactive flame retardant and a versatile monomer for the synthesis of functionalized polymers.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical and physical properties of DMAP, its synthesis, mechanism of action as a flame retardant, detailed experimental protocols for its use, and a list of commercial suppliers.

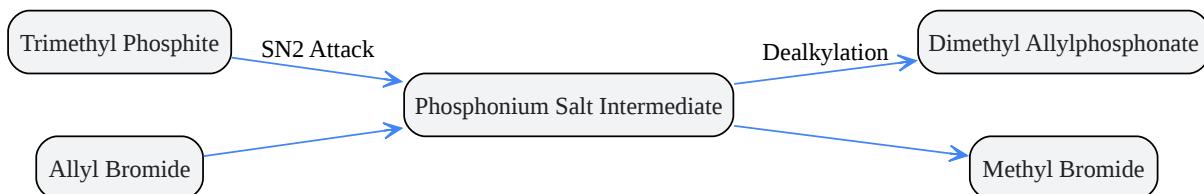
## Core Properties of Dimethyl Allylphosphonate

**Dimethyl allylphosphonate** is a colorless liquid with a characteristic strong odor.<sup>[1]</sup> A summary of its key physical and chemical properties is presented below.

Property	Value	Reference(s)
CAS Number	757-54-0	[2]
Molecular Formula	C5H11O3P	[2]
Molecular Weight	150.11 g/mol	[2]
Appearance	Clear colorless liquid	[3]
Boiling Point	181.3 °C at 760 mmHg	[1]
Density	1.049 g/cm <sup>3</sup>	[1]
Flash Point	77.8 °C	[1]
Refractive Index	1.436-1.44	[1][3]
Solubility	Log10 of Water solubility in mol/l: -2.22	[4]
Octanol/Water Partition Coefficient (logP)	1.658	[4]

## Synthesis of Dimethyl Allylphosphonate

The most common and efficient method for the synthesis of **dimethyl allylphosphonate** is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, trimethyl phosphite, on an alkyl halide, such as allyl bromide. The reaction proceeds via a phosphonium salt intermediate which then dealkylates to form the final phosphonate product.



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Caption: Michaelis-Arbuzov reaction for the synthesis of **Dimethyl Allylphosphonate**.

## Experimental Protocol: Synthesis of Dimethyl Allylphosphonate

### Materials:

- Trimethyl phosphite
- Allyl bromide
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Distillation apparatus
- Nitrogen or Argon gas supply

### Procedure:

- To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add freshly distilled trimethyl phosphite.
- Slowly add a stoichiometric equivalent of allyl bromide to the flask.
- Heat the reaction mixture to a gentle reflux. The reaction temperature is typically maintained around 70-80 °C.
- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- The crude product can be purified by distillation under reduced pressure to remove any unreacted starting materials and byproducts, yielding pure **dimethyl allylphosphonate** as a

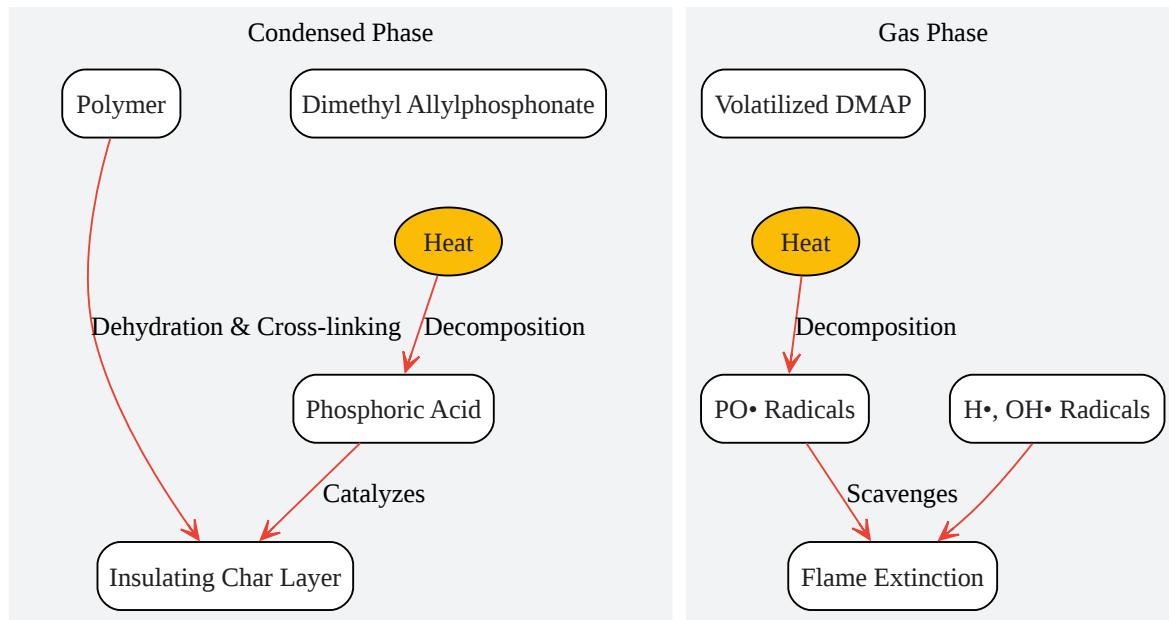
colorless oil.

## Mechanism of Action as a Flame Retardant

Organophosphorus compounds like **dimethyl allylphosphonate** are effective flame retardants that can act in both the condensed (solid) phase and the gas phase of a burning polymer.[\[5\]](#)

Condensed-Phase Mechanism: Upon heating, **dimethyl allylphosphonate** decomposes to produce phosphoric acid. This acid acts as a catalyst to promote the dehydration and cross-linking of the polymer matrix, leading to the formation of a stable and insulating char layer on the surface. This char layer acts as a physical barrier, preventing the underlying polymer from further decomposition and limiting the release of flammable volatiles into the gas phase.[\[6\]](#)

Gas-Phase Mechanism: In the gas phase, the thermal decomposition of **dimethyl allylphosphonate** releases phosphorus-containing radicals (e.g.,  $\text{PO}\cdot$ ). These radicals are highly reactive and can scavenge the high-energy free radicals ( $\text{H}\cdot$  and  $\text{OH}\cdot$ ) that propagate the combustion chain reaction in the flame. This "flame poisoning" effect reduces the heat generated by the flame and can ultimately lead to its extinguishment.[\[6\]](#)[\[7\]](#)

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Caption: Dual-phase flame retardant mechanism of **Dimethyl Allylphosphonate**.

## Spectroscopic Data

The structural elucidation of **dimethyl allylphosphonate** can be confirmed through various spectroscopic techniques.

**<sup>1</sup>H NMR** (Proton Nuclear Magnetic Resonance): A typical <sup>1</sup>H NMR spectrum of **dimethyl allylphosphonate** would exhibit the following characteristic signals:

- A doublet for the two protons of the P-CH<sub>2</sub> group, coupled to the phosphorus atom.
- A multiplet for the methine proton (-CH=).
- Two distinct signals for the terminal vinyl protons (=CH<sub>2</sub>).

- A doublet for the six protons of the two methoxy groups (-OCH<sub>3</sub>), coupled to the phosphorus atom.

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The <sup>13</sup>C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule:

- A signal for the carbon of the P-CH<sub>2</sub> group, showing coupling to the phosphorus atom.
- Signals for the two olefinic carbons (-CH=CH<sub>2</sub>).
- A signal for the carbons of the methoxy groups (-OCH<sub>3</sub>), showing coupling to the phosphorus atom.

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. Key absorption bands would include:

- P=O stretching vibration (strong intensity).
- P-O-C stretching vibrations.
- C=C stretching of the allyl group.
- =C-H and C-H stretching and bending vibrations.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M<sup>+</sup>) at m/z corresponding to the molecular weight of **dimethyl allylphosphonate** (150.11 g/mol). The fragmentation pattern would likely involve the loss of methoxy groups, the allyl group, and other characteristic fragments.

## Experimental Protocols for Application

**Dimethyl allylphosphonate** is a valuable monomer in polymer synthesis, particularly for imparting flame retardancy and other functional properties to the resulting polymers. Below is a representative protocol for the free-radical copolymerization of **dimethyl allylphosphonate** with a comonomer, such as maleic anhydride.

# Protocol: Free-Radical Copolymerization of Dimethyl Allylphosphonate and Maleic Anhydride

## Materials:

- **Dimethyl allylphosphonate (DMAP)**
- Maleic anhydride (MA)
- Azobisisobutyronitrile (AIBN) as a radical initiator
- Anhydrous solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)
- Schlenk flask or similar reaction vessel
- Nitrogen or Argon gas supply
- Magnetic stirrer and heating plate
- Precipitating solvent (e.g., diethyl ether or methanol)

## Procedure:

- In a Schlenk flask, dissolve the desired molar ratio of **dimethyl allylphosphonate** and maleic anhydride in the anhydrous solvent.
- Add a catalytic amount of the radical initiator, AIBN (typically 1-2 mol% with respect to the total monomer concentration).
- De-gas the solution by subjecting it to several freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
- Place the sealed flask in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-70 °C).
- Allow the polymerization to proceed with continuous stirring for a predetermined time (e.g., 24 hours).

- After the reaction period, cool the flask to room temperature.
- Precipitate the resulting copolymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent (e.g., diethyl ether).
- Collect the precipitated polymer by filtration, wash it several times with the precipitating solvent to remove any unreacted monomers and initiator, and then dry it in a vacuum oven until a constant weight is achieved.
- The resulting copolymer can be characterized by techniques such as NMR spectroscopy to determine its composition, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and thermogravimetric analysis (TGA) to evaluate its thermal stability and flame retardant properties.

## Suppliers of Dimethyl Allylphosphonate

**Dimethyl allylphosphonate** is commercially available from various chemical suppliers.

Researchers and drug development professionals can source this compound from the following reputable vendors:

- Sigma-Aldrich (Merck)[\[8\]](#)
- Thermo Fisher Scientific (Alfa Aesar)[\[2\]](#)
- Santa Cruz Biotechnology[\[9\]](#)
- ChemScene[\[10\]](#)
- Ambeed[\[11\]](#)
- BLD Pharm[\[12\]](#)
- Finetech Industry Limited[\[13\]](#)
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## References

- 1. spectrabase.com [spectrabase.com]
- 2. Dimethyl methylphosphonate [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. DSpace [scholarworks.umass.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solved Interpret both the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra | Chegg.com [chegg.com]
- 13. instanano.com [instanano.com]
- 14. chem.libretexts.org [chem.libretexts.org]
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